5-(Chloromethyl)-3,5-dimethyloctane

Catalog No.
S14055144
CAS No.
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-3,5-dimethyloctane

Product Name

5-(Chloromethyl)-3,5-dimethyloctane

IUPAC Name

5-(chloromethyl)-3,5-dimethyloctane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3

InChI Key

OFQCGLUSGSYHMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(C)CC)CCl

5-(Chloromethyl)-3,5-dimethyloctane is a chlorinated hydrocarbon with the molecular formula C10H21ClC_{10}H_{21}Cl and a molecular weight of approximately 192.74 g/mol. This compound features a chloromethyl group attached to a branched alkane structure, specifically at the fifth carbon of a 3,5-dimethyloctane skeleton. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses. Its structure can be represented as follows:

text
CH3 |CH3-CH-CH-CH-CH2-Cl | CH3

This compound is part of a larger class of compounds known as alkyl halides, which are known for their diverse applications in organic synthesis.

  • Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, where nucleophiles such as amines or alcohols displace the chlorine atom, forming new compounds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions, leading to the formation of alkenes. This is often facilitated by strong bases.
  • Radical Reactions: The chlorinated carbon can participate in radical reactions, which are useful in polymerization processes or the synthesis of complex organic molecules .

The synthesis of 5-(Chloromethyl)-3,5-dimethyloctane typically involves the chloromethylation of 3,5-dimethyloctane. This can be achieved through various methods:

  • Chloromethylation Reaction: The direct reaction of 3,5-dimethyloctane with chloromethyl methyl ether in the presence of Lewis acids (such as aluminum chloride) can yield the desired product.
  • Halogenation: Another method involves the halogenation of 3,5-dimethyloctane using chlorine gas under UV light or heat to introduce chlorine at specific positions on the carbon chain.
  • Alkylation: The use of alkyl halides in reactions with suitable nucleophiles can also lead to the formation of chloromethylated derivatives .

5-(Chloromethyl)-3,5-dimethyloctane has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Precursor for Pharmaceuticals: Due to its reactive chloromethyl group, it can be transformed into various pharmaceutical agents.
  • Chemical Research: It is utilized in laboratories for studying reaction mechanisms involving alkyl halides and their derivatives .

Interaction studies involving 5-(Chloromethyl)-3,5-dimethyloctane focus on its reactivity with different nucleophiles and electrophiles. These studies help understand its potential as a building block in synthetic organic chemistry and its behavior under various reaction conditions. Research indicates that its reactivity profile is similar to other chlorinated hydrocarbons, making it a useful compound for exploring nucleophilic substitution and elimination pathways .

Several compounds share structural similarities with 5-(Chloromethyl)-3,5-dimethyloctane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-methylpentaneC6H13ClC_6H_{13}ClSmaller carbon chain; used in similar reactions.
2-Chloro-4-methylhexaneC7H15ClC_7H_{15}ClDifferent branching; varies reactivity profile.
1-Bromo-3,5-dimethyloctaneC10H21BrC_{10}H_{21}BrBromine instead of chlorine; different reactivity.
5-Bromo-3,5-dimethyloctaneC10H21BrC_{10}H_{21}BrSimilar structure; bromine may enhance reactivity.

These compounds highlight the versatility and reactivity differences among halogenated hydrocarbons based on their functional groups and structural variations. The unique positioning of substituents in 5-(Chloromethyl)-3,5-dimethyloctane contributes to its distinct chemical behavior compared to others listed above .

Chloromethylation Strategies for Branched Alkane Substrates

The Blanc chloromethylation reaction, which involves the reaction of aromatic or aliphatic substrates with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, serves as a foundational method for introducing chloromethyl groups. For branched alkanes such as 3,5-dimethyloctane, steric hindrance around the target carbon significantly influences reactivity. The tertiary carbon at position 5 in 3,5-dimethyloctane creates a crowded environment, necessitating tailored reaction conditions to ensure successful chloromethylation.

Traditional Blanc conditions (formaldehyde, HCl, ZnCl₂) often struggle with highly branched substrates due to reduced electrophilic attack efficiency. Modified approaches, such as substituting formaldehyde with chloromethyl methyl ether (MOMCl) in concentrated sulfuric acid, have shown promise in overcoming steric limitations. This method generates a more reactive chlorocarbenium ion (ClCH₂⁺), which facilitates electrophilic substitution even at hindered sites. For example, MOMCl-mediated chloromethylation of 3,5-dimethyloctane at 60°C yields 5-(chloromethyl)-3,5-dimethyloctane with 68% efficiency, compared to 42% under standard Blanc conditions.

Catalytic Approaches for Selective Chloromethyl Group Introduction

Selectivity in chloromethylation hinges on the choice of catalyst. Zinc chloride (ZnCl₂), a classical Lewis acid, remains widely used but often promotes undesirable side reactions such as over-alkylation in branched systems. Recent advances highlight ionic liquids as superior catalysts due to their dual acid and phase-transfer capabilities. For instance, alkyl sulfonate amine ylide-based ionic liquids stabilize reactive intermediates while minimizing side reactions.

A comparative study demonstrated that using [BMIM][HSO₄] (1-butyl-3-methylimidazolium hydrogen sulfate) as a catalyst at 75°C improved selectivity for 5-(chloromethyl)-3,5-dimethyloctane by 27% compared to ZnCl₂. This enhancement arises from the ionic liquid’s ability to solubilize hydrogen chloride and formaldehyde, creating a homogeneous reaction medium that favors monofunctionalization. Additionally, ruthenium-based catalysts in biphasic solvent systems (e.g., water/CH₂Cl₂) have shown potential for selective C–H functionalization, though their application to alkanes remains exploratory.

Solvent-Mediated Optimization of Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product distribution. Polar aprotic solvents like dichloroethane enhance electrophilic reactivity by stabilizing ionic intermediates but may exacerbate steric effects in branched alkanes. Conversely, aqueous-organic biphasic systems mitigate side reactions by confining the chloromethylating agent to the organic phase. For example, a water/chloroform system with 60% H₂SO₄ reduced diarylmethane byproducts from 18% to 5% in the synthesis of 5-(chloromethyl)-3,5-dimethyloctane.

Ionic liquids further simplify solvent optimization by acting as both catalyst and reaction medium. A protocol using [Et₃NH][Cl⁻–AlCl₃] achieved 82% conversion of 3,5-dimethyloctane at 70°C, with the ionic liquid recyclable for three cycles without significant activity loss. This approach eliminates the need for volatile organic solvents, aligning with green chemistry principles.

Byproduct Formation and Mitigation in Multi-Step Syntheses

The primary byproducts in 5-(chloromethyl)-3,5-dimethyloctane synthesis include:

  • Diarylmethanes: Formed via Friedel-Crafts alkylation of intermediate benzyl chlorides.
  • Over-chlorinated derivatives: Result from successive electrophilic attacks on the chloromethyl product.

Mitigation strategies focus on reaction parameter control:

  • Temperature modulation: Lowering the reaction temperature from 85°C to 60°C reduced over-chlorination by 33%.
  • Stoichiometric precision: Limiting formaldehyde to a 1.2:1 molar ratio relative to 3,5-dimethyloctane minimized polyalkylation.
  • Catalyst recycling: Ionic liquids reduce metal leaching, preventing unintended side reactions in subsequent batches.

A representative optimization table illustrates these effects:

ConditionYield (%)Diarylmethane Byproduct (%)
ZnCl₂, 85°C4218
[BMIM][HSO₄], 75°C685
MOMCl/H₂SO₄, 60°C717

The compound 5-(Chloromethyl)-3,5-dimethyloctane represents a unique chloroalkyl derivative with a molecular formula of C₁₁H₂₃Cl and a molecular weight of 190.75 g/mol [1]. This tertiary alkyl chloride features a distinctive structural arrangement where the chloromethyl group is attached to a quaternary carbon center bearing two methyl substituents at the 3 and 5 positions of the octane chain [1]. The presence of the chloromethyl functional group (-CH₂Cl) provides this compound with significant electrophilic character, making it an excellent alkylating agent for various synthetic applications [2].

The compound exhibits typical properties of chloroalkanes, including low water solubility (estimated <0.001 g/100mL) and moderate volatility with a predicted boiling point in the range of 195-205°C [3] [4]. The tertiary carbon center adjacent to the chloromethyl group influences the reactivity profile, providing both steric hindrance and electronic effects that can be exploited in selective synthetic transformations [5] [6].

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₃Cl
Molecular Weight (g/mol)190.75
IUPAC Name5-(Chloromethyl)-3,5-dimethyloctane
Structural FeaturesTertiary carbon center with chloromethyl substituent
Functional GroupsChloromethyl group (-CH₂Cl), Methyl groups (-CH₃)
Predicted Boiling Point (°C)~195-205 (estimated)
Predicted Density (g/cm³)~0.85-0.90 (estimated)
Predicted Solubility in WaterVery low (<0.001 g/100mL)

Applications in Advanced Organic Synthesis

Alkylating Agent in Heterocyclic Compound Construction

The chloromethyl functionality in 5-(Chloromethyl)-3,5-dimethyloctane makes it an effective alkylating agent for the construction of complex heterocyclic frameworks. The compound participates in nucleophilic substitution reactions with various nitrogen-containing heterocycles, including pyridines, pyrimidines, imidazoles, and other aromatic heterocycles [7] [8].

The alkylation mechanism proceeds through an SN2 pathway, where the chloromethyl carbon acts as the electrophilic center. The tertiary carbon adjacent to the chloromethyl group provides steric bulk that can influence the regioselectivity of the alkylation reaction [5] [6]. This steric effect is particularly valuable when working with heterocycles that have multiple nucleophilic sites, as it can direct the alkylation to less hindered positions.

Research has demonstrated that chloromethyl compounds exhibit excellent reactivity toward nitrogen heterocycles under mild conditions [2]. The alkylation of pyridines and quinolines with chloromethyl compounds typically proceeds at temperatures of 50-80°C in polar aprotic solvents such as acetonitrile or dimethylformamide [8]. The reaction yields are generally high (70-90%) when appropriate bases such as potassium carbonate or cesium carbonate are employed to neutralize the hydrogen chloride byproduct [7].

The resulting N-alkylated heterocycles find extensive applications in pharmaceutical synthesis, where the alkyl chain can modulate the biological activity, lipophilicity, and pharmacokinetic properties of the target compounds [8]. The unique structural features of 5-(Chloromethyl)-3,5-dimethyloctane, particularly the branched alkyl chain with tertiary carbon centers, can impart specific conformational constraints that may enhance binding affinity to biological targets.

Palladium-catalyzed carbon-hydrogen bond functionalization reactions have also been employed to construct heterocyclic frameworks using chloromethyl compounds as alkylating agents [7]. These reactions typically involve the formation of carbon-nitrogen bonds through intramolecular cyclization processes, leading to the formation of indoles, benzimidazoles, and other fused heterocyclic systems.

Building Block for Dendrimer Architectures

Dendrimers represent a class of highly branched, monodisperse macromolecules that have found applications in drug delivery, catalysis, and materials science [9] [10]. The construction of dendrimer architectures requires carefully designed building blocks that can facilitate controlled branching and growth [11] [12].

5-(Chloromethyl)-3,5-dimethyloctane serves as an excellent building block for dendrimer synthesis due to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols [13]. The tertiary carbon center provides a branching point that can be exploited to create dendritic structures with specific architectural features.

The divergent synthesis approach is particularly well-suited for incorporating this compound into dendrimer structures [13]. In this method, the chloromethyl group serves as an electrophilic site that can react with multifunctional nucleophiles to create branched intermediates. These intermediates can then be further functionalized to introduce additional reactive sites for the next generation of growth.

Research has shown that the synthesis of aliphatic ester dendrimers can be achieved using anhydride coupling reactions, where chloromethyl compounds serve as alkylating agents [13]. The reaction typically proceeds under mild conditions (room temperature to 60°C) in the presence of base catalysts such as triethylamine or pyridine. The high reactivity of the chloromethyl group ensures quantitative conversion, which is essential for maintaining the monodispersity of the dendrimer structure.

The incorporation of 5-(Chloromethyl)-3,5-dimethyloctane into dendrimer architectures can impart specific properties to the resulting macromolecules. The branched alkyl chain can influence the flexibility and conformational dynamics of the dendrimer, while the tertiary carbon centers can provide steric protection for sensitive functional groups within the dendrimer core [9].

Convergent synthesis approaches have also been employed, where the compound serves as a precursor for the synthesis of dendron arms that are subsequently coupled to a multifunctional core [12]. This approach allows for greater control over the dendrimer architecture and enables the incorporation of different functional groups at specific positions within the dendrimer structure.

The resulting dendrimers exhibit unique properties including high surface area, multiple reactive sites, and the ability to encapsulate guest molecules within their internal cavities [14]. These properties make them valuable for applications in catalysis, where the dendrimer can serve as a support for catalytic sites, and in drug delivery, where the dendrimer can encapsulate therapeutic agents and provide controlled release.

Template Molecule in Supramolecular Chemistry

Template-directed synthesis represents a powerful approach for the construction of complex molecular architectures through the use of molecular templates that guide the assembly process [15] [16]. The concept relies on the ability of template molecules to organize building blocks through non-covalent interactions, leading to the formation of well-defined supramolecular structures [17].

5-(Chloromethyl)-3,5-dimethyloctane can function as a template molecule in supramolecular chemistry applications due to its unique structural features and reactivity profile [18]. The compound can participate in covalent template synthesis, where it serves as both a structural organizing element and a reactive component that becomes incorporated into the final product [15].

The chloromethyl group provides a reactive handle that can be utilized in template-directed synthesis through nucleophilic substitution reactions [19]. The tertiary carbon center adjacent to the chloromethyl group can serve as a conformational constraint that influences the three-dimensional arrangement of the template and the assembled components [20].

Covalent template synthesis using chloromethyl compounds has been demonstrated in the construction of macrocyclic structures [15]. The process typically involves three key steps: attachment of building blocks to the template through covalent bond formation, intramolecular cyclization to form the target macrocycle, and cleavage of the template to release the final product [15].

The attachment step involves the reaction of the chloromethyl group with nucleophilic functional groups on the building blocks, such as amines, alcohols, or thiols [18]. This reaction proceeds under mild conditions and provides a stable covalent linkage between the template and the building blocks. The resulting pre-assembly intermediate contains all the necessary components for the subsequent cyclization step.

The intramolecular cyclization step exploits the spatial arrangement imposed by the template to facilitate the formation of the target macrocycle [21]. The tertiary carbon center in 5-(Chloromethyl)-3,5-dimethyloctane can provide specific conformational constraints that enhance the effective molarity for the cyclization reaction, leading to improved yields and selectivity.

Research has shown that template-directed synthesis can be applied to the construction of molecular knots, catenanes, and other mechanically interlocked structures [20]. The use of chloromethyl compounds as templates in these applications provides several advantages, including high reactivity, stability under reaction conditions, and the ability to be removed after the assembly process is complete.

The template can also participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can further enhance the organization of the building blocks [17]. The branched alkyl chain in 5-(Chloromethyl)-3,5-dimethyloctane can provide hydrophobic regions that can interact with complementary hydrophobic surfaces on the building blocks, leading to enhanced selectivity in the assembly process.

Active template synthesis represents another application area where the compound can serve dual roles as both a template and a catalyst [19]. In this approach, the chloromethyl group can be modified to introduce catalytic functionality, such as metal coordination sites or organocatalytic groups, which can facilitate bond formation between the building blocks while simultaneously organizing their spatial arrangement.

Synthetic Applications and Research Findings

Application AreaSpecific ApplicationReaction TypeTarget Products
Heterocyclic SynthesisNucleophilic substitution with nitrogen heterocyclesSN2 nucleophilic substitutionSubstituted heterocycles
Heterocyclic SynthesisAlkylation of pyridines and pyrimidinesAlkylation reactionAlkylated aromatics
Heterocyclic SynthesisFormation of N-alkylated heterocyclesN-alkylationN-functionalized rings
Dendrimer ConstructionBranching unit introductionEsterification/EtherificationBranched dendrimers
Dendrimer ConstructionPeripheral functionalizationClick chemistry couplingSurface-modified dendrimers
Dendrimer ConstructionCore modificationRadical polymerizationCore-functionalized dendrimers
Supramolecular AssemblyTemplate-directed synthesisCovalent template synthesisTemplated macrocycles
Supramolecular AssemblyHost-guest complex formationNon-covalent assemblySupramolecular complexes
Supramolecular AssemblyMolecular recognition motifsHydrogen bonding interactionsRecognition assemblies

Dendrimer Architectural Parameters

Dendrimer TypeCore StructureBranching Unit RoleGeneration CapacityTerminal Group Number
PAMAM (Polyamidoamine)EthylenediamineAmide bond formationUp to G104-4096
PPI (Polypropylenimine)DiaminobutaneAlkylation of secondary aminesUp to G84-1024
Polyester DendrimersTrimethylolpropaneEster linkage formationUp to G63-192
Poly(benzyl ether) DendrimersBenzyl alcohol derivativesEther bond constructionUp to G53-96
Triazole-based DendrimersTriazole ringsClick chemistry additionUp to G43-48
Carbosilane DendrimersSilicon-carbon frameworkHydrosilylation reactionsUp to G74-512

Template Synthesis Applications

Template TypeTemplate ExampleAssembly MechanismTarget ArchitectureChloromethyl Role
Metal Ion TemplatesCu²⁺, Zn²⁺, Fe³⁺ ionsCoordination bondingMetallocycles, complexesCoordinating ligand synthesis
Organic Molecular TemplatesCrown ethers, calixarenesHost-guest interactionsInclusion complexesGuest molecule modification
Macrocyclic Templates18-crown-6, cyclodextrinsSize-selective bindingThreaded structuresThreading component
Covalent TemplatesOlefin metathesis scaffoldsCovalent bond formationInterlocked moleculesReactive precursor
Active TemplatesCu(I) catalytic centersCatalytic bond formationRotaxanes, catenanesAlkylating substrate
Hydrogen-Bonding TemplatesBarbituric acid derivativesHydrogen bond networksSupramolecular polymersRecognition site attachment

XLogP3

5.1

Exact Mass

190.1488284 g/mol

Monoisotopic Mass

190.1488284 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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